molecular formula C7H13Cl B14414250 4-Chloro-2,4-dimethylpent-2-ene CAS No. 84050-67-9

4-Chloro-2,4-dimethylpent-2-ene

Cat. No.: B14414250
CAS No.: 84050-67-9
M. Wt: 132.63 g/mol
InChI Key: CJSDXYTVXQNBBH-UHFFFAOYSA-N
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Description

4-Chloro-2,4-dimethylpent-2-ene is an organic compound with the molecular formula C7H13Cl. It is a chlorinated derivative of 2,4-dimethylpent-2-ene, characterized by the presence of a chlorine atom attached to the fourth carbon of the pentene chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,4-dimethylpent-2-ene can be achieved through various methods. One common approach involves the chlorination of 2,4-dimethylpent-2-ene. This reaction typically requires the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,4-dimethylpent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Addition Reactions: The double bond in the pentene chain can participate in addition reactions with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl), resulting in the formation of halogenated products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Addition: Hydrogen halides (HBr, HCl) in the presence of a solvent like dichloromethane (CH2Cl2).

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

Major Products

    Substitution: Formation of alcohols or amines.

    Addition: Formation of dihalogenated alkanes.

    Elimination: Formation of alkenes.

Scientific Research Applications

4-Chloro-2,4-dimethylpent-2-ene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Material Science: It is utilized in the production of specialty polymers and materials with unique properties.

    Chemical Biology: The compound is employed in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-2,4-dimethylpent-2-ene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in substitution and addition reactions, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpent-2-ene: The parent compound without the chlorine atom.

    4-Bromo-2,4-dimethylpent-2-ene: A brominated analog with similar reactivity.

    2,4-Dimethylhex-2-ene: A homologous compound with an additional carbon in the chain.

Uniqueness

4-Chloro-2,4-dimethylpent-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and applications, distinguishing it from its non-chlorinated or differently halogenated counterparts.

Properties

CAS No.

84050-67-9

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

4-chloro-2,4-dimethylpent-2-ene

InChI

InChI=1S/C7H13Cl/c1-6(2)5-7(3,4)8/h5H,1-4H3

InChI Key

CJSDXYTVXQNBBH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(C)Cl)C

Origin of Product

United States

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